molecular formula C8H7BrO2 B1279745 2-Bromo-3-methoxybenzaldehyde CAS No. 10401-18-0

2-Bromo-3-methoxybenzaldehyde

Cat. No. B1279745
CAS RN: 10401-18-0
M. Wt: 215.04 g/mol
InChI Key: KELPUINOQGYPKR-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzaldehyde is a compound that has been the subject of various studies due to its potential as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzaldehyde core. This structure makes it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 2-Bromo-3-methoxybenzaldehyde and its derivatives has been explored through different methodologies. One approach involves a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, which has been shown to be an efficient route to synthesize 3-methyleneindan-1-ols with high enantioselectivity and excellent yields . Another method includes a selective palladium-catalyzed ortho-bromination of benzaldehydes, followed by a rapid deprotection step to yield substituted 2-bromobenzaldehydes . Additionally, the bromination of 3-hydroxybenzaldehyde has unexpectedly led to the formation of 2-bromo-3-hydroxybenzaldehyde, which could be further transformed into other complex molecules .

Molecular Structure Analysis

Spectroscopic studies, such as FT-IR and FT-Raman, along with density functional theory (DFT) calculations, have been employed to investigate the molecular structure of bromo-substituted benzaldehydes. These studies have identified the most stable conformers and provided insights into the optimized geometrical parameters, which show good agreement with experimental X-ray data . The molecular structure of 2-bromo-5-hydroxybenzaldehyde has also been reported, revealing significant deviations of the bromine atom from the plane of the benzene ring and a twisted aldehyde group .

Chemical Reactions Analysis

2-Bromo-3-methoxybenzaldehyde can undergo various chemical reactions due to the presence of reactive functional groups. For instance, 2-bromobenzaldehydes have been used in palladium-catalyzed reactions with arylhydrazines to afford 1-aryl-1H-indazoles . The reactivity of bromo-substituted benzaldehydes has also been studied in the context of their potential as nonlinear optical (NLO) materials, where bromine substitution has been found to enhance the NLO properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzaldehydes have been extensively studied. Computational methods have been used to analyze the electronic properties, such as HOMO and LUMO energies, and to compute isotropic chemical shifts using NMR chemical shifts of the molecules . The molecular electrostatic potential (MEP) surface has been examined to reflect the chemical reactivity of the molecules. Additionally, thermodynamic functions have been obtained from spectroscopic data, providing insights into the energetic behavior of the compound in different solvent media .

Scientific Research Applications

Antioxidant Activity

2-Bromo-3-methoxybenzaldehyde has been synthesized and evaluated for its antioxidant activity. This compound was synthesized via bromination of vanillin and tested using the DPPH method. The antioxidant activity was compared with that of BHT (2,6-di-tert-butyl-4-methylphenol), a known antioxidant. The results demonstrated significant antioxidant properties, though not as potent as BHT (Rijal, Haryadi, & Anwar, 2022).

Synthesis of Benzothiophenes and Benzisothiazoles

Another application of derivatives of 2-Bromo-3-methoxybenzaldehyde involves their use in synthesizing benzothiophenes and benzisothiazoles. This synthesis process involves thermal rearrangement and base-catalyzed condensation, leading to the production of compounds with potential use in various chemical applications (Rahman & Scrowston, 1983).

Crystal Structure Analysis

The crystal structures of various derivatives, including 2-Bromo-3-methoxybenzaldehyde, have been determined using X-ray diffraction. This research contributes to the understanding of molecular conformations and interactions, which is crucial in the field of crystallography and materials science (Chumakov et al., 2014).

Spectrophotometric Determination of Copper

The derivatives of 2-Bromo-3-methoxybenzaldehyde have been utilized in the spectrophotometric determination of copper in various samples. This method involves forming a colored complex with copper, allowing for the sensitive and selective detection of this metal in diverse samples (Devireddy, Saritha, & Reddy, 2014).

Unexpected Formation in Bromination Processes

Research has also been conducted on the unexpected formation of certain derivatives, like 2-Bromo-3-hydroxybenzaldehyde, during the bromination of related compounds. Such studies provide valuable insights into reaction mechanisms and the synthesis of complex organic compounds (Otterlo, Michael, Fernandes, & Koning, 2004).

Synthesis of Methyl 4-Bromo-2-methoxybenzoate

2-Bromo-3-methoxybenzaldehyde derivatives have been used in the synthesis of compounds like Methyl 4-Bromo-2-methoxybenzoate. This process involves a series of chemical reactions, including bromination, hydrolysis, cyanidation, and esterification, demonstrating the compound's versatility in organic synthesis (Bing-he, 2008).

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors and wearing protective clothing and eye protection .

properties

IUPAC Name

2-bromo-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELPUINOQGYPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473306
Record name 2-Bromo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methoxybenzaldehyde

CAS RN

10401-18-0
Record name 2-Bromo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-hydroxybenzaldehyde (0.5 g, 2.4 mmol) was added potassium carbonate (0.77 g, 5.6 mmol), and the mixture was stirred for 5 minutes. Iodomethane (0.17 mL, 2.7 mmol) was added, and the reaction was stirred at room temperature for 2 hours. The mixture was diluted with H2O (30 mL) and EtOAc (30 mL), and the organic layer was washed with 1N aqueous NaOH, then brine, dried over Na2SO4, decanted, and concentrated. The residue was purified by silica gel chromatography (0-60% EtOAc in hexanes) to give the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Armengol, M Helliwell, JA Joule - Arkivoc, 2000 - arkat-usa.org
… 2-Bromo-3-methoxybenzaldehyde has been synthesised from 2-bromo-3-methoxytoluene by side-chain dibromination then hydrolysis8 and more recently by Meyers via introduction of …
Number of citations: 5 www.arkat-usa.org
K Kamikawa, T Watanabe… - The Journal of Organic …, 1996 - ACS Publications
… from optically resolved (−)-tricarbonyl(2-bromo-3-methoxybenzaldehyde)chromium ([α] 24 D −347.2 (… Resolution of racemic tricarbonyl(2-bromo-3-methoxybenzaldehyde)chromium was …
Number of citations: 124 pubs.acs.org
SI Takagi, M Hayakawa… - Chemistry–A European …, 2023 - Wiley Online Library
… The methoxy-substituted derivatives 3b and 3c were synthesized from 2-bromo-3-methoxybenzaldehyde derivatives 4b and 4c in a manner similar to the synthesis of 3a (Scheme 2, top …
Y Ishihara, S Azuma, T Choshi, K Kohno, K Ono… - Tetrahedron, 2011 - Elsevier
… The Suzuki–Miyaura reaction of 2-bromo-3,4-dimethoxybenzaldehyde (6f) 27 and 4-acetoxy-2-bromo-3-methoxybenzaldehyde (6g) 28 with the pinacol borate 7 gave the 2-…
Number of citations: 54 www.sciencedirect.com
AI Meyers, TD Nelson, H Moorlag, DJ Rawson, A Meier - Tetrahedron, 2004 - Elsevier
… A round-bottomed flask was charged with 8.38 g of 2-bromo-3-methoxybenzaldehyde 11 (R=CHO) (38.9 mmol) and 20.4 g of KMnO 4 (0.13 mol) in 65 mL of acetone and 5 mL of H 2 O …
Number of citations: 99 www.sciencedirect.com
K Kamikawa, M Uemura - Synlett, 2000 - thieme-connect.com
… optically pure (+)-(2-bromo-3-methoxybenzaldehyde ethylene acetal)chromium complex 32 gave stereoselectively the (+)-(R,R)-biphenyl complex 33 by cross-coupling with ortho-…
Number of citations: 88 www.thieme-connect.com
C Michon, S Liu, S Hiragushi, J Uenishi, M Uemura - Tetrahedron, 2008 - Elsevier
Planar chiral arene chromium complexes with enyne bond gave stereoselectively axial biaryl chromium complexes by gold(I) catalyzed cycloisomerization in good yields. Arene …
Number of citations: 27 www.sciencedirect.com
M Ramírez-Osuna, OF Narvaez-Garayzar… - Journal of the Mexican …, 2011 - scielo.org.mx
Synthesis of three brominated enamides, analogs of natural alkaloids isolated from the Tasmanian marine bryozoan Amathia Wilson, were prepared by a sequence of reactions starting …
Number of citations: 1 www.scielo.org.mx
H Niu, TE Strecker, JL Gerberich… - Journal of medicinal …, 2019 - ACS Publications
… The organic phases were combined and concentrated without further purification to afford 2-bromo-3-methoxybenzaldehyde 22 (2.67 g, 12.4 mmol, 100%) as a brown solid. H NMR (…
Number of citations: 23 pubs.acs.org
R Van Hoveln - 2015 - search.proquest.com
An ongoing challenge in modern catalysis is to identify and understand new modes of reactivity promoted by earth-abundant and inexpensive first-row transition metals. Herein, we …
Number of citations: 0 search.proquest.com

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